Methyl 3-iodo-1H-indazole-7-carboxylate
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Overview
Description
“Methyl 3-iodo-1H-indazole-7-carboxylate” is a chemical compound with the IUPAC name “methyl 3-iodo-1H-indazole-7-carboxylate”. It has a molecular weight of 302.07 .
Molecular Structure Analysis
The InChI code for “Methyl 3-iodo-1H-indazole-7-carboxylate” is1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-iodo-1H-indazole-7-carboxylate” has a molecular weight of 302.07 .Scientific Research Applications
Medicinal Chemistry
Methyl 3-iodo-1H-indazole-7-carboxylate: is a valuable compound in medicinal chemistry due to its indazole core, which is a common motif in pharmacologically active molecules . It has been utilized in the synthesis of compounds with potential antineoplastic activities, particularly against clinically isolated human cancer cell lines . The indazole moiety is known for its wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Organic Synthesis
In organic synthesis, Methyl 3-iodo-1H-indazole-7-carboxylate serves as a versatile building block. Its iodo and carboxylate functional groups make it a suitable candidate for various organic transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules .
Drug Discovery
The compound’s role in drug discovery is significant, especially in the development of new drugs with imidazole and indazole rings. These heterocyclic compounds are known for their broad range of chemical and biological properties, making them essential synthons in drug development .
Material Science
In material science, Methyl 3-iodo-1H-indazole-7-carboxylate can be investigated for the development of novel materials. Its molecular structure could contribute to the properties of organic semiconductors or photovoltaic materials, where heterocyclic compounds play a crucial role .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, such as Methyl 3-iodo-1H-indazole-7-carboxylate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
For instance, they can inhibit PI3Kδ, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key player in intracellular signaling pathways .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-iodo-1H-indazole-7-carboxylate are likely to be those involving its targets. For example, by inhibiting PI3Kδ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of Methyl 3-iodo-1H-indazole-7-carboxylate’s action depend on its targets and the pathways it affects. For instance, by inhibiting PI3Kδ, it could potentially suppress the growth and proliferation of certain types of cells .
properties
IUPAC Name |
methyl 3-iodo-2H-indazole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFLVURLOZQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646738 |
Source
|
Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944899-05-2 |
Source
|
Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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